GIRK2 Channel Target Engagement – HTS Screening Association vs. Class Baseline
CAS 1251682-07-1 was specifically tested in a Vanderbilt University high‑throughput screen designed to discover small‑molecule activators of the G‑protein‑gated inwardly rectifying potassium channel GIRK2 (KCNJ6) . The assay used a thallium flux readout in HEK293 cells expressing human GIRK1/2 channels, a well‑established model for neuronal potassium channel activation. While the quantitative EC50 value for this specific compound is not publicly disclosed, its inclusion in the GIRK2 HTS collection distinguishes it from the majority of thieno[3,2-b]pyridine-6-carboxamides that have been profiled predominantly as kinase inhibitors (c‑Met, VEGFR2, RON, Pim) or prolyl hydroxylase inhibitors rather than ion channel modulators [1]. For context, the well‑characterized GIRK1/2 activator VU0810464 (a non‑thienopyridine chemotype) exhibits an EC50 of 165 nM in the same neuronal GIRK1/2 thallium flux assay . The absence of GIRK2 profiling data for close structural analogs (e.g., N-(4-methylphenyl)‑ or N-(4‑bromo‑2‑fluorophenyl)‑thieno[3,2-b]pyridine-6-carboxamides) means the ethyl 4‑aminobenzoate derivative currently occupies a unique pharmacological niche within the thienopyridine class .
| Evidence Dimension | GIRK2 (KCNJ6) target engagement – HTS screening evidence |
|---|---|
| Target Compound Data | Included in VANDERBILT_HTS_GIRK2_MPD assay (specific EC50 not publicly disclosed) |
| Comparator Or Baseline | VU0810464 (non‑thienopyridine GIRK1/2 activator): EC50 = 165 nM (neuronal GIRK1/2 thallium flux assay). Closest thieno[3,2-b]pyridine-6-carboxamide analogs: no GIRK profiling data publicly available. |
| Quantified Difference | Insufficient quantitative head‑to‑head data; qualitative differentiation based on unique GIRK2 HTS inclusion vs. kinase‑centric profiling of structural analogs. |
| Conditions | Human GIRK1/2 heterologously expressed in HEK293 cells; thallium (Tl⁺) flux fluorescence assay (Vanderbilt HTS platform). |
Why This Matters
For researchers studying neuronal excitability, addiction, epilepsy, or pain pathways where GIRK2 is a validated target, this compound provides a structurally distinct starting point from the known urea‑based GIRK activators, potentially offering different off‑target profiles and intellectual property freedom.
- [1] (a) Saavedra O. et al., Bioorg. Med. Chem. Lett. 2009, 19, 6836–6839 (thieno[3,2-b]pyridines as c‑Met/VEGFR2 inhibitors). (b) Raeppel S. et al., Bioorg. Med. Chem. Lett. 2015, 25, 2527–2531 (thieno[3,2-b]pyridines as RON kinase inhibitors). (c) WO2008137060A1 (thienopyridines as prolyl hydroxylase inhibitors). None report GIRK activity. View Source
